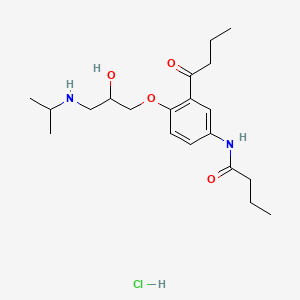
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride
描述
An analogue of acebutolol
作用机制
Target of Action
Acebutolol Impurity K, also known as N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride, primarily targets β1-adrenergic receptors . These receptors play a crucial role in the regulation of heart function .
Mode of Action
Acebutolol Impurity K acts as a selective β1-receptor antagonist . It blocks these receptors, thereby reducing the heart rate and blood pressure . This compound has the reverse effect of epinephrine, a hormone that increases the heart rate and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Acebutolol Impurity K is the adrenergic signaling pathway . By blocking β1-adrenergic receptors, this compound inhibits the effects of catecholamines (such as adrenaline and noradrenaline), leading to decreased heart rate and blood pressure .
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract but undergoes substantial first-pass metabolism, leading to a bioavailability of only 35% to 50% . It reaches peak plasma levels within 2 to 2.5 hours after oral dosing .
Result of Action
The molecular and cellular effects of Acebutolol Impurity K’s action primarily involve the reduction of heart rate and blood pressure . By blocking β1-adrenergic receptors, it reduces the workload of the heart and allows it to beat more regularly .
Action Environment
The action, efficacy, and stability of Acebutolol Impurity K can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient characteristics, such as age, ethnicity, and comorbidities, can also influence the compound’s action .
生物活性
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, also known as Acebutolol Impurity K, is a compound primarily studied for its biological activity related to adrenergic receptor interactions. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
- Molecular Formula : C20H33ClN2O4
- CAS Number : 57898-71-2
- Molecular Weight : 400.9 g/mol
This compound functions primarily as a selective β1-adrenoceptor antagonist . This mechanism is crucial in cardiovascular pharmacology, where it helps to reduce heart rate and blood pressure through the inhibition of adrenergic signaling pathways .
Antiproliferative Effects
Research indicates that compounds similar to N-(3-butyryl...) exhibit significant antiproliferative activity against various cancer cell lines. The activity is often measured by the concentration required to inhibit cell growth by 50% (IC50). For instance, studies have shown that certain derivatives can effectively target cancer cells while exhibiting low toxicity to normal cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | HT-29 | 0.5 |
| CA-4 | M21 | 0.7 |
| Acebutolol Impurity K | MCF7 | 1.0 |
Cardiovascular Effects
As a β1-adrenoceptor antagonist, N-(3-butyryl...) has been shown to effectively lower heart rate and blood pressure in various preclinical models. The compound's ability to modulate adrenergic signaling is particularly beneficial in managing conditions such as hypertension and anxiety disorders .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study published in PMC evaluated the effects of several derivatives on human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that these compounds significantly inhibited cell proliferation, with some derivatives showing comparable efficacy to established chemotherapeutics like combretastatin A-4 . -
Cardiovascular Study :
Another investigation focused on the cardiovascular effects of Acebutolol analogs, demonstrating a marked reduction in heart rate and systolic blood pressure in animal models. This study highlighted the potential use of these compounds in treating cardiovascular diseases.
属性
IUPAC Name |
N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLJJJTTFSZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747419 | |
| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57898-71-2 | |
| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















